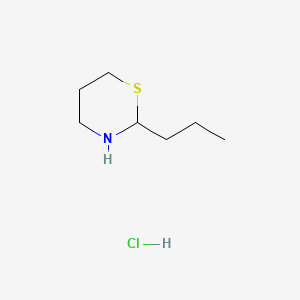

2-Propyltetrahydro-2H-1,3-thiazine hydrochloride

Description

2-Propyltetrahydro-2H-1,3-thiazine hydrochloride is a thiazine derivative characterized by a six-membered heterocyclic ring containing sulfur and nitrogen atoms, with a propyl group substituted at the 2-position. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Thiazine derivatives are commonly explored for their pharmacological activities, including anti-inflammatory, sedative, and enzyme-modulating effects .

Properties

CAS No. |

79128-37-3 |

|---|---|

Molecular Formula |

C7H16ClNS |

Molecular Weight |

181.73 g/mol |

IUPAC Name |

2-propyl-1,3-thiazinane;hydrochloride |

InChI |

InChI=1S/C7H15NS.ClH/c1-2-4-7-8-5-3-6-9-7;/h7-8H,2-6H2,1H3;1H |

InChI Key |

BKIBRZPQTOMGBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1NCCCS1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors containing sulfur and nitrogen. One common method is the reaction of 2-aminothiols with aldehydes or ketones under acidic conditions to form the thiazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride may involve more scalable and efficient methods. These methods can include continuous flow reactors and the use of green chemistry principles to minimize waste and improve yield . The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propyltetrahydro-2H-1,3-thiazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives, amine derivatives

Substitution: Various substituted thiazine derivatives

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research has indicated that derivatives of thiazines, including 2-propyltetrahydro-2H-1,3-thiazine hydrochloride, may exhibit antiviral activities. Specifically, thiazine compounds have been investigated for their efficacy against viruses such as HIV and Hepatitis C virus (HCV). These compounds act by inhibiting viral replication through various mechanisms, including the inhibition of reverse transcriptase and protease enzymes crucial for viral life cycles .

Antimicrobial Activity

Thiazine derivatives have also shown promising antimicrobial properties against a range of pathogens. In vitro studies have demonstrated that these compounds can disrupt bacterial cell membranes and inhibit growth, making them candidates for new antibiotic therapies. The mechanism often involves altering the physical properties of lipid membranes, which is essential for maintaining cell integrity .

Neuropharmacological Applications

Sedative Effects

Studies have explored the sedative effects of thiazine derivatives. It has been suggested that 2-propyltetrahydro-2H-1,3-thiazine hydrochloride may influence neurotransmitter systems, potentially providing therapeutic benefits in treating anxiety and sleep disorders. The compound's ability to modulate GABAergic activity is particularly noteworthy, as GABA is a key neurotransmitter involved in promoting relaxation and sleep .

Antitumor Activity

Recent investigations into the antitumor potential of thiazine compounds have revealed their ability to inhibit cancer cell proliferation. Preclinical studies have shown that 2-propyltetrahydro-2H-1,3-thiazine hydrochloride can induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Synthesis and Derivatives

The synthesis of 2-propyltetrahydro-2H-1,3-thiazine hydrochloride involves several chemical reactions that can be optimized to enhance yield and purity. Various methods such as alkylation and cyclization are employed to create this compound and its derivatives, which may possess enhanced biological activities compared to the parent compound .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-propyltetrahydro-2H-1,3-thiazine hydrochloride and related thiazine derivatives:

Note: Molecular formula and weight for 2-propyltetrahydro-2H-1,3-thiazine hydrochloride are inferred based on structural analogs.

Pharmacological and Toxicological Differences

- Xylazine Hydrochloride : Widely used as a veterinary sedative due to its α₂-adrenergic agonist activity. Its 2,6-dimethylphenyl group enhances lipophilicity, improving blood-brain barrier penetration .

- AMTH: The amino and methyl substituents facilitate interactions with inflammatory pathways, notably inhibiting NF-κB activation in macrophages .

- 2-(p-Methoxyphenyl) Derivative : Exhibits higher toxicity (LD₅₀ = 75 mg/kg, intraperitoneal in mice) compared to xylazine, likely due to the electron-rich methoxy group enhancing reactivity .

Biological Activity

Introduction

2-Propyltetrahydro-2H-1,3-thiazine hydrochloride (CAS No. 79128-37-3) is a heterocyclic compound with potential biological activity. This article reviews its biological properties, synthesis, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride is , with a molecular weight of 161.64 g/mol. The compound features a thiazine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 79128-37-3 |

| Molecular Formula | C7H14ClN |

| Molecular Weight | 161.64 g/mol |

| IUPAC Name | 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride |

Synthesis

The synthesis of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors in the presence of acidic conditions. The reaction conditions can vary but generally include:

- Temperature: Moderate heating (50-100°C)

- Solvent: Organic solvents such as ethanol or methanol

- Catalysts: Acidic catalysts like hydrochloric acid

The biological activity of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride is primarily attributed to its interaction with various molecular targets. Research indicates that compounds containing thiazine rings can exhibit:

- Antimicrobial Activity: Inhibition of bacterial growth through disruption of cell wall synthesis.

- Antiviral Properties: Potential effectiveness against viruses by interfering with viral replication mechanisms.

Case Studies and Research Findings

-

Antimicrobial Studies:

A study evaluated the antimicrobial efficacy of thiazine derivatives, including 2-propyltetrahydro-2H-1,3-thiazine hydrochloride. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . -

Antiviral Activity:

Research has shown that thiazine compounds can inhibit viral proteases essential for viral replication. For instance, a derivative exhibited an IC50 value of 0.118 µM against the SARS-CoV-2 3CL protease . This suggests that similar mechanisms may be applicable to 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride. -

Neuropharmacological Effects:

Investigations into the anxiolytic properties of thiazine derivatives have demonstrated their potential in modulating neurotransmitter systems. Compounds similar to 2-Propyltetrahydro-2H-1,3-thiazine have shown promise in reducing anxiety-like behaviors in animal models .

Comparative Analysis

A comparative analysis highlights the unique biological profile of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride relative to other thiazine compounds:

| Compound | Antimicrobial Activity | Antiviral Activity | Neuropharmacological Effects |

|---|---|---|---|

| 2-Propyltetrahydro-2H-1,3-thiazine | Moderate | Potential | Anxiolytic effects |

| Chlormezanone | High | Negligible | Strong anxiolytic |

| Thiazolidinediones | Low | Moderate | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.